1-bromo-4-ethynyl-2-fluorobenzene
Overview
Description
1-Bromo-4-ethynyl-2-fluorobenzene is an organic compound with the molecular formula C8H4BrF It is a derivative of benzene, featuring a bromine atom, an ethynyl group, and a fluorine atom attached to the benzene ring
Mechanism of Action
Target of Action
It’s known that halogenated organic compounds like this one are generally unreactive . They become less reactive as more of their hydrogen atoms are replaced with halogen atoms .
Mode of Action
The mode of action of 1-bromo-4-ethynyl-2-fluorobenzene involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
Biochemical Pathways
It’s known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
Its participation in sm cross-coupling reactions suggests it could play a role in the formation of carbon-carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known that simple aromatic halogenated organic compounds are very unreactive . Also, the compound is combustible, and its vapors are heavier than air and may spread along floors . It forms explosive mixtures with air at elevated temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-ethynyl-2-fluorobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminum tribromide . The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with a halogenated aromatic compound in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-ethynyl-2-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Sonogashira coupling, forming carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Lewis Acids: Employed in substitution reactions to activate the aromatic ring.
Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions to modify the functional groups on the benzene ring.
Major Products Formed:
Substituted Benzene Derivatives: Formed through substitution reactions.
Coupled Products: Resulting from coupling reactions with other aromatic or aliphatic compounds.
Scientific Research Applications
1-Bromo-4-ethynyl-2-fluorobenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Comparison with Similar Compounds
1-Bromo-4-ethynyl-2-fluorobenzene can be compared with other similar compounds, such as:
1-Bromo-4-fluorobenzene: Lacks the ethynyl group, making it less versatile in coupling reactions.
1-Ethynyl-2-fluorobenzene: Lacks the bromine atom, affecting its reactivity in substitution reactions.
4-Bromo-1-ethynylbenzene: Lacks the fluorine atom, which can influence its chemical properties and reactivity.
The presence of both the bromine and ethynyl groups in this compound makes it a unique and valuable compound for various chemical transformations and applications.
Properties
IUPAC Name |
1-bromo-4-ethynyl-2-fluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHNCCMVGZDALY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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